1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride basic properties
1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride basic properties
An In-depth Technical Guide to 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride: Core Properties and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 1-(azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delineates its fundamental chemical and physical properties, offers insights into its synthesis and characterization, and explores its potential applications as a versatile building block for novel therapeutic agents. By integrating foundational scientific principles with practical considerations, this guide serves as an essential resource for researchers and drug development professionals engaged in the design and synthesis of next-generation pharmaceuticals. The strategic incorporation of fluorine atoms and the unique conformational constraints imposed by the azetidine and pyrrolidine rings present a compelling scaffold for modulating the physicochemical and pharmacological properties of lead compounds.
Section 1: Chemical Identity and Physicochemical Properties
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride is a synthetic compound featuring a four-membered azetidine ring linked to a five-membered pyrrolidine ring, which is geminally difluorinated at the 3-position. This structural arrangement imparts a unique set of properties that are highly sought after in modern drug design.
| Identifier | Value |
| IUPAC Name | 1-(azetidin-3-yl)-3,3-difluoropyrrolidine;dihydrochloride |
| CAS Number | 1403766-97-1[1] |
| Molecular Formula | C7H14Cl2F2N2[1] |
| Molecular Weight | 243.10 g/mol (for the dihydrochloride salt) |
| Canonical SMILES | C1C(N(C1)C2CC(F)(F)C2)C.Cl.Cl |
Structural Elucidation
The core structure combines two key heterocyclic motifs:
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Azetidine Ring: This strained four-membered ring provides a rigid, three-dimensional scaffold. Its inclusion in drug candidates can enhance metabolic stability, improve receptor selectivity, and fine-tune pharmacokinetic profiles.[2] Azetidine derivatives are increasingly being incorporated into FDA-approved drugs for these reasons.[2]
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3,3-Difluoropyrrolidine Moiety: The gem-difluoro substitution on the pyrrolidine ring is a critical feature. Fluorine is a bioisostere of hydrogen but with significantly different electronic properties. The C-F bond is highly polarized and strong, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability of the molecule.[3] Furthermore, the electronegativity of fluorine can influence the pKa of nearby basic nitrogen atoms and modulate interactions with biological targets.
Physicochemical Characteristics
The physicochemical properties of this compound are heavily influenced by its structure.
| Property | Value / Observation | Rationale and Implications |
| Physical State | Solid, crystalline powder.[4] | Typical for small molecule hydrochloride salts. |
| Solubility | Moderately soluble in water.[5] | The dihydrochloride salt form enhances aqueous solubility by protonating the two basic nitrogen atoms. However, some sources suggest that alternative salt forms, like ditrifluoroacetate, may offer superior solubility.[3] |
| Basicity (pKa) | Two basic centers (azetidine and pyrrolidine nitrogens). | The presence of two basic nitrogens allows for the formation of the dihydrochloride salt, which is crucial for handling and formulation. The electron-withdrawing effect of the fluorine atoms likely reduces the basicity of the pyrrolidine nitrogen compared to its non-fluorinated analog. |
| Lipophilicity | Enhanced compared to non-fluorinated analogs. | The incorporation of fluorine generally increases lipophilicity, which can improve membrane permeability and oral bioavailability.[3] |
Expert Insight: The choice of the dihydrochloride salt form is a standard practice in early drug development to improve the handling and aqueous solubility of basic compounds. However, researchers should be aware that hydrochloride salts can sometimes exhibit lower solubility in acidic environments due to the common ion effect. For certain applications, exploring alternative salt forms like ditrifluoroacetate, which may offer improved solubility profiles, could be a valuable strategy.[3]
Section 2: Synthesis and Characterization
The synthesis of 1-(azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride is not extensively detailed in publicly available literature, but a plausible synthetic strategy can be inferred from standard organic chemistry principles and the synthesis of its constituent moieties. A convergent approach is most likely, involving the synthesis of the azetidine and difluoropyrrolidine fragments separately, followed by their coupling.
Proposed Synthetic Workflow
Key Synthetic Steps and Considerations
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Synthesis of 3,3-Difluoropyrrolidine: This key intermediate can be synthesized from 2,2-difluorosuccinic acid, which is generated via the oxidation of allyl vinyl ether derivatives.[3] Subsequent cyclization and reduction steps yield the desired difluorinated heterocycle.
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Coupling Reaction: The protected azetidine and pyrrolidine fragments can be coupled through various methods. Reductive amination between an amino-azetidine and a pyrrolidinone precursor is a common strategy.
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Deprotection: Acid-labile protecting groups like tert-butyloxycarbonyl (Boc) are typically used and can be removed under acidic conditions.
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Salt Formation: The final dihydrochloride salt is formed by treating the free base with hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether, followed by precipitation or crystallization.
Analytical Characterization
A suite of analytical techniques is essential to confirm the identity, purity, and quality of the final compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information, confirming the connectivity of atoms and the presence of fluorine.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Chiral HPLC can be employed if enantiomeric separation is required.[6]
-
Elemental Analysis: Confirms the elemental composition of the synthesized compound.
Section 3: Applications in Research and Drug Development
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride is primarily utilized as a building block in drug discovery.[5] Its value lies in the combination of the rigid azetidine scaffold and the metabolically robust difluoropyrrolidine motif.
Role as a Medicinal Chemistry Scaffold
This compound serves as a versatile starting point for creating libraries of more complex molecules for screening against various biological targets. The two nitrogen atoms provide handles for further chemical modification.
Potential Therapeutic Areas
While direct pharmacological data for this specific compound is limited, research on analogous structures suggests potential in several therapeutic areas:
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Oncology: Fluorinated heterocyclic compounds have shown promise as anticancer agents, with some acting as microtubule-targeting agents.[3] Derivatives of azetidine-pyrrolidine have been evaluated for their antitumor activities.[5]
-
Central Nervous System (CNS) Disorders: The modulation of lipophilicity and metabolic stability afforded by fluorination can be advantageous for developing drugs that need to cross the blood-brain barrier.[3]
-
Inflammatory Diseases: Azetidine derivatives have been investigated as modulators of chemokine receptors like CCR6, indicating potential applications in immunology and inflammation.[3]
Experimental Workflow in a Lead Optimization Campaign
Section 4: Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification
Based on available data for the compound and its structural analogs, the following hazards are identified:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][7][8]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4][7][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][7][8]
-
First Aid:
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5] Recommended storage temperature is often between 2-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.
Section 5: Conclusion
1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride represents a valuable and strategically designed building block for contemporary drug discovery. Its unique combination of a strained azetidine ring and a metabolically stable difluoropyrrolidine moiety offers medicinal chemists a powerful tool to enhance the drug-like properties of new chemical entities. A thorough understanding of its physicochemical properties, synthetic accessibility, and handling requirements, as outlined in this guide, is essential for its effective application in the development of innovative therapeutics for a range of diseases, including cancer and CNS disorders.
References
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PubChem. (n.d.). 1-(3,3-Difluoroazetidin-1-yl)-2-[6-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]pyridin-1-yl]ethanone. Retrieved from [Link]
- Chemical Supplier. (n.d.). 1-(azetidin-3-yl)-3,3-difluoro-pyrrolidine;dihydrochloride. Product Page.
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PubChem. (n.d.). 1-(Azetidin-1-yl)-2-[3-fluoro-6-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]pyridin-1-yl]ethanone. Retrieved from [Link]
- Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282.
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PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. Retrieved from [Link]
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ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
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Figure 1. Chemical structure of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride.
